The synthesis of 4-benzyl-3-(3-methylbutanoyl)-1,3-oxazolan-2-one can be achieved through several methods. One notable method involves the use of microwave-assisted synthesis, which enhances reaction rates and yields while minimizing solvent use, aligning with green chemistry principles.
The molecular structure of 4-benzyl-3-(3-methylbutanoyl)-1,3-oxazolan-2-one features a chiral center at the carbon atom adjacent to the nitrogen in the oxazolidinone ring. The compound exhibits stereochemistry designated as (S), indicating the specific spatial arrangement of atoms around this chiral center.
O=C1OC[C@H](CC2=CC=CC=C2)N1C(CC(C)C)=O
, which provides insight into its connectivity .4-Benzyl-3-(3-methylbutanoyl)-1,3-oxazolan-2-one participates in various chemical reactions typical of oxazolidinones, including:
The mechanism of action for 4-benzyl-3-(3-methylbutanoyl)-1,3-oxazolan-2-one primarily involves its interaction with biological targets through its functional groups. As an oxazolidinone derivative, it may exhibit antibacterial properties by inhibiting bacterial protein synthesis.
The physical and chemical properties of 4-benzyl-3-(3-methylbutanoyl)-1,3-oxazolan-2-one include:
4-Benzyl-3-(3-methylbutanoyl)-1,3-oxazolan-2-one finds applications across various fields:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2